6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound with the molecular weight of 302.51 . It is related to the quinolone family, which is a privileged scaffold in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H5BrClNO3/c11-4-1-5-8 (7 (12)2-4)13-3-6 (9 (5)14)10 (15)16/h1-3H, (H,13,14) (H,15,16)
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Novel Synthesis Approaches
- Synthesis Techniques: Research has been conducted on novel synthesis methods for halogenated quinoline carboxylic acids, highlighting procedures that result in good yields. For instance, Raveglia et al. (1997) demonstrated a novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids through an intermediate step followed by a Sandmeyer reaction (Raveglia et al., 1997).
Photolabile Protecting Groups
- Photolabile Protecting Groups: A study by Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, highlighting its application in vivo due to its sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Antibacterial Activity
- Antibacterial Quinolines: Koga et al. (1980) explored the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, finding certain derivatives to exhibit significant activities against both Gram-positive and Gram-negative bacteria, thus contributing to the development of new antibacterial agents (Koga et al., 1980).
Chemical Modification and Properties
- Monobromination and Derivatives: Studies by Moẑek and Sket (1994) on the direct monobromination of substituted 4-oxoquinoline-3-carboxylic acid derivatives revealed that specific conditions allow for selective bromination at the C6 or C8 positions, depending on the substituents present, which is crucial for further chemical modifications (Moẑek & Sket, 1994).
Fluorescent Brightening Agents
- Brightening Agents: Research by Rangnekar and Shenoy (1987) into the synthesis of 2-aryl-6-substituted quinolines and their potential use as fluorescent brightening agents demonstrates the diverse applications of quinoline derivatives beyond biological activity, extending into materials science (Rangnekar & Shenoy, 1987).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Properties
IUPAC Name |
6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXZXRBQSDVNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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